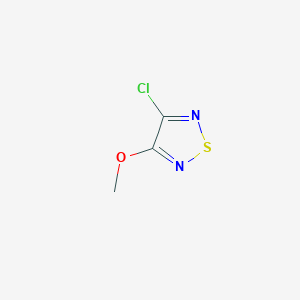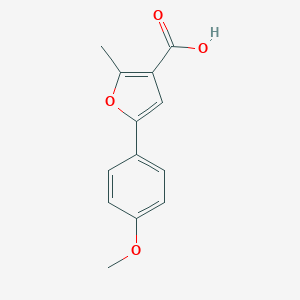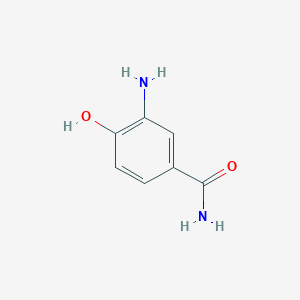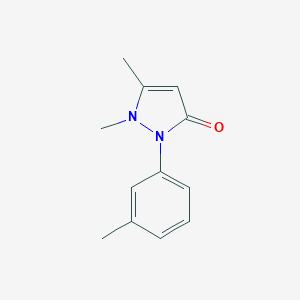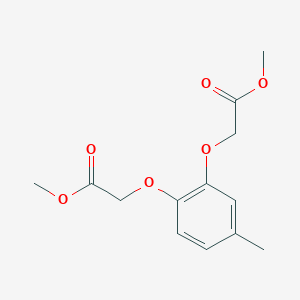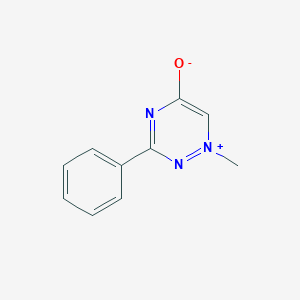
1-Methyl-3-phenyl-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-phenyl-1,2,4-triazin-5-one, also known as MPT, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. MPT has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-phenyl-1,2,4-triazin-5-one is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Studies have shown that this compound can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-3-phenyl-1,2,4-triazin-5-one has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound is sensitive to light and air, which can affect its stability and purity. In addition, the synthesis of this compound can be challenging, which may limit its use in certain experiments.
Orientations Futures
For the research of 1-Methyl-3-phenyl-1,2,4-triazin-5-one include the development of this compound-based drugs, the elucidation of its mechanism of action, and the optimization of its synthesis method.
Méthodes De Synthèse
1-Methyl-3-phenyl-1,2,4-triazin-5-one can be synthesized through a variety of methods, including the reaction of 1,3-diphenyltriazene with methyl isocyanate, or through the reaction of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone with hydrazine hydrate. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
1-Methyl-3-phenyl-1,2,4-triazin-5-one has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. Studies have shown that this compound has antitumor effects against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has antiviral effects against the influenza virus and hepatitis B virus.
Propriétés
Numéro CAS |
113342-81-7 |
|---|---|
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
187.2 g/mol |
Nom IUPAC |
1-methyl-3-phenyl-1,2,4-triazin-1-ium-5-olate |
InChI |
InChI=1S/C10H9N3O/c1-13-7-9(14)11-10(12-13)8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
FLCOKUAQUUFKPA-UHFFFAOYSA-N |
SMILES isomérique |
CN1CC(=O)N=C(N1)C2=CC=CC=C2 |
SMILES |
C[N+]1=NC(=NC(=C1)[O-])C2=CC=CC=C2 |
SMILES canonique |
C[N+]1=NC(=NC(=C1)[O-])C2=CC=CC=C2 |
Synonymes |
1-methyl-3-phenyl-1,2,4-triazin-5-one 1-methyl-3-phenyl-1,2-4-triazinium-5-olate MPTO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)
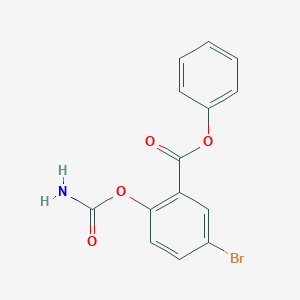
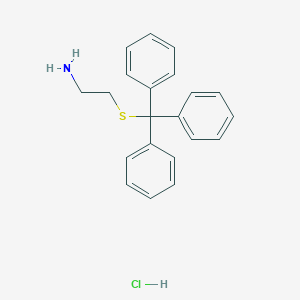
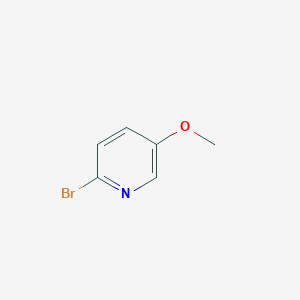
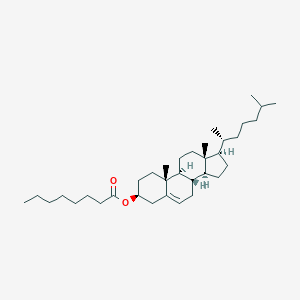
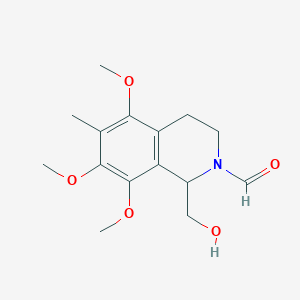
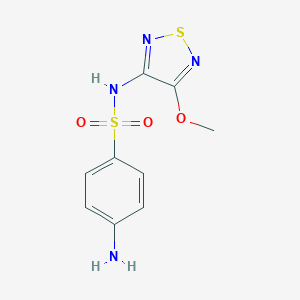
![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)
![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)
